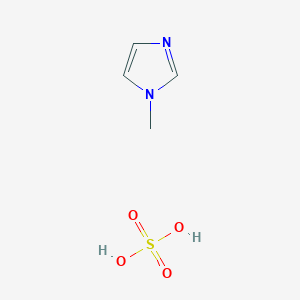

1-Methylimidazolium hydrogen sulfate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-methylimidazole;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.H2O4S/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEOIQKGZSIMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681281-87-8 | |

| Record name | 1-Methylimidazolium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis protocol for 1-Methylimidazolium hydrogen sulfate

An In-depth Technical Guide to the Synthesis of 1-Methylimidazolium Hydrogen Sulfate (B86663)

This guide provides a comprehensive overview of the synthesis of 1-Methylimidazolium hydrogen sulfate ([HMim][HSO4]), an ionic liquid with applications in various chemical processes. The information is tailored for researchers, scientists, and professionals in drug development, presenting a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a Brønsted acidic ionic liquid that has garnered significant interest as a catalyst and solvent in organic synthesis.[1] Its utility spans from promoting environmentally friendly reactions to applications in biomass conversion and electrochemistry.[2] This document outlines a straightforward and efficient method for its preparation in a laboratory setting.

Synthesis Protocol

The synthesis of this compound is achieved through the direct acid-base reaction of 1-methylimidazole (B24206) with concentrated sulfuric acid.[3] This one-step process is efficient and yields the desired ionic liquid in high purity.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.[3]

| Parameter | Value |

| Reactants | |

| 1-Methylimidazole | 2 mL (25.1 mmol) |

| Concentrated Sulfuric Acid | 1.34 mL (25.1 mmol) |

| Reaction Conditions | |

| Initial Temperature | 0 °C (Ice Bath) |

| Reaction Time | 48 hours |

| Post-reaction Temperature | Room Temperature |

| Purification | |

| Washing Solvent | Diethyl ether (5 x 5 mL) |

| Drying Conditions | Vacuum at 70 °C for 10 hours |

Experimental Procedure

The detailed experimental protocol for the synthesis of this compound is as follows[3]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place 2 mL (25.1 mmol) of 1-methylimidazole.

-

Cooling: Place the flask in an ice bath to maintain a temperature of 0 °C.

-

Addition of Sulfuric Acid: While stirring vigorously, add 1.34 mL (25.1 mmol) of concentrated sulfuric acid dropwise to the 1-methylimidazole. Caution: This reaction is exothermic; slow, dropwise addition is crucial to control the temperature.

-

Reaction: After the complete addition of sulfuric acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 48 hours.

-

Purification (Washing): After 48 hours, stop stirring and wash the resulting viscous liquid with 5 mL of diethyl ether five times. Decant the diethyl ether after each wash.

-

Purification (Drying): Dry the final product under vacuum at 70 °C for 10 hours to remove any residual solvent.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Characterization of 1-Methylimidazolium Hydrogen Sulfate Using NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of the ionic liquid 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM][HSO₄]) using Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the synthesis of the compound, provides expected NMR spectral data, and outlines the experimental protocols for its characterization, serving as a valuable resource for researchers in chemistry and drug development.

Introduction

1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid that has garnered significant interest as a catalyst and solvent in various organic reactions.[1] Its properties, including low volatility, high thermal stability, and tunable acidity, make it an attractive alternative to traditional volatile and corrosive acids. Accurate characterization of its molecular structure is paramount for understanding its reactivity and for quality control. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such materials. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of this compound.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the direct acid-base neutralization reaction between 1-methylimidazole (B24206) and sulfuric acid.

Experimental Protocol: Synthesis

The synthesis of this compound ([HMIM][HSO₄]) can be carried out as follows:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 1-methylimidazole (1.0 eq).

-

While stirring vigorously, slowly add concentrated sulfuric acid (98%, 1.0 eq) dropwise to the 1-methylimidazole. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring the reaction mixture for 24-48 hours at room temperature to ensure complete reaction.

-

The resulting viscous liquid is then washed multiple times with diethyl ether to remove any unreacted starting materials.

-

Finally, the product is dried under vacuum at 70-80 °C to remove any residual solvent, yielding pure this compound.

NMR Spectroscopic Characterization

NMR spectroscopy is the primary tool for confirming the structure of the 1-Methylimidazolium cation and for assessing the purity of the synthesized ionic liquid. The following sections detail the expected ¹H and ¹³C NMR data.

¹H and ¹³C NMR Data

The quantitative NMR data for this compound are summarized in the tables below. The chemical shifts are reported in parts per million (ppm) and are referenced to a standard (e.g., TMS or the residual solvent peak). The expected chemical shifts are based on data from structurally related imidazolium (B1220033) salts.[1][2][3]

Table 1: ¹H NMR Spectral Data for this compound

| Protons on Cation | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.5 - 9.0 | Singlet | 1H |

| H-4 | ~7.4 - 7.6 | Triplet (or dd) | 1H |

| H-5 | ~7.4 - 7.6 | Triplet (or dd) | 1H |

| N-CH₃ | ~3.8 - 4.0 | Singlet | 3H |

| N-H | ~12.0 - 13.0 | Broad Singlet | 1H |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon on Cation | Chemical Shift (δ, ppm) |

| C-2 | ~136 - 138 |

| C-4 | ~123 - 125 |

| C-5 | ~121 - 123 |

| N-CH₃ | ~36 - 38 |

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the acidic N-H proton.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagrams

The following diagrams illustrate the logical workflow of the synthesis and characterization process and the key structural correlations in the NMR spectra.

Caption: Workflow for the synthesis and NMR characterization of this compound.

Caption: Correlation diagram of the 1-Methylimidazolium cation structure with its expected ¹H and ¹³C NMR spectral data.

References

FT-IR Analysis of 1-Methylimidazolium Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of the protic ionic liquid, 1-Methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO₄]). This document details the characteristic vibrational modes of the compound, presents a comprehensive table of spectral data, and outlines a standard experimental protocol for its analysis.

Core Concepts in the FT-IR Spectrum of [HMIM][HSO₄]

The FT-IR spectrum of 1-Methylimidazolium hydrogen sulfate is characterized by the distinct vibrational modes of its constituent ions: the 1-methylimidazolium cation ([HMIM]⁺) and the hydrogen sulfate anion (HSO₄⁻). The spectrum reveals key information about the functional groups and intermolecular interactions within the ionic liquid.

The imidazolium (B1220033) ring of the cation exhibits characteristic stretching vibrations of its C-H and N-H bonds, as well as ring skeletal vibrations. The hydrogen sulfate anion is distinguished by the stretching and bending modes of its S=O and S-OH groups. The presence of hydrogen bonding, particularly involving the hydrogen sulfate anions, can lead to the appearance of specific bands in the spectrum.

Quantitative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands and their corresponding vibrational assignments for this compound, compiled from spectroscopic studies.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Ion |

| ~3300 | N-H stretching | -NH | [HMIM]⁺ |

| 3155, 3109 | C-H stretching | Imidazole ring C-H | [HMIM]⁺ |

| 2970 - 2900 | C-H stretching | Methyl group C-H | [HMIM]⁺ |

| ~2800 | N-CH₃ stretching | N-CH₃ | [HMIM]⁺ |

| 1571, 1461 | Skeletal vibration | Imidazole ring | [HMIM]⁺ |

| 1250 | H-O-S stretching | HOSO₃⁻ | HSO₄⁻ |

| 1165 | In-plane bending | Imidazole ring C-H | [HMIM]⁺ |

| 1164 | Asymmetric S=O stretching | O=S=O | HSO₄⁻ |

| 1046, 1010 | Symmetric S=O stretching | S=O | HSO₄⁻ |

Note: The exact peak positions may vary slightly depending on the sample purity, water content, and instrumental parameters.

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of this compound.

1. Sample Preparation:

-

Due to the hygroscopic nature of many ionic liquids, it is crucial to handle this compound in a controlled environment, such as a glovebox or under a dry nitrogen atmosphere, to minimize water absorption.

-

For transmission FT-IR spectroscopy, a small drop of the ionic liquid is placed between two infrared-transparent windows, typically made of Zinc Selenide (ZnSe) or Potassium Bromide (KBr).[1][2] The windows are then pressed together to form a thin liquid film.

2. Instrumentation and Data Acquisition:

-

An FT-IR spectrometer, such as a Nicolet 6700 or equivalent, is used for spectral acquisition.[1][2]

-

The spectrometer should be purged with dry air or nitrogen to reduce interference from atmospheric water and carbon dioxide.[1][2]

-

Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

A background spectrum of the empty sample holder (the two IR windows pressed together) should be collected prior to the sample measurement.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

3. Data Analysis:

-

The acquired spectrum is analyzed to identify the characteristic absorption bands.

-

Peak positions, intensities, and shapes are recorded.

-

The identified peaks are assigned to their corresponding molecular vibrations based on established literature values and spectroscopic databases.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

References

Thermogravimetric Analysis of 1-Methylimidazolium Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM]HSO₄), an ionic liquid of significant interest in various chemical and pharmaceutical applications. This document details the thermal stability, decomposition profile, and experimental considerations for the TGA of this compound and its close analogs, offering valuable insights for its application in research and development.

Introduction to Thermal Stability of Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at or near room temperature, possessing unique properties such as low vapor pressure, high thermal stability, and excellent solvency.[1] The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in various applications, from synthesis and catalysis to its use as an electrolyte.[1][2] Thermogravimetric analysis is the primary technique employed to evaluate this stability by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere.

For imidazolium-based ionic liquids, thermal stability is influenced by the nature of both the cation and the anion. The decomposition of these ILs can occur through various mechanisms, including SN2 nucleophilic substitution.[3]

Thermogravimetric Analysis of 1-Alkyl-3-Methylimidazolium Hydrogen Sulfates

While specific TGA data for 1-Methylimidazolium hydrogen sulfate is not extensively available in the public domain, analysis of its close structural analogs, such as 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM]HSO₄), provides valuable insights into its expected thermal behavior.

Thermal Decomposition Profile

Studies on [EMIM]HSO₄ indicate that it is thermally stable at temperatures below 270°C.[2][4] The decomposition process for many imidazolium-based ionic liquids is a multi-stage event, often involving the initial loss of alkyl groups from the imidazolium (B1220033) ring.[5]

Table 1: Thermal Decomposition Data for Related Imidazolium-Based Ionic Liquids

| Ionic Liquid | Onset Decomposition Temperature (Tonset) | Peak Decomposition Temperature (Tpeak) | Key Volatile Products | Reference |

| 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM]HSO₄) | ~270°C | Not specified | Not specified | [2][4] |

| 1-Butyl-3-methylimidazolium methyl sulfate ([bmim]MeSO₄) | 320-440°C | 382-390°C | 1-methylimidazole (B24206), 1-methoxybutane, 1-butanol | [5] |

| 1-Butyl-3-methylimidazolium chloride ([bmim]Cl) | >200°C | Not specified | Chloroalkanes | [5] |

| 1-Ethyl-3-methylimidazolium acetate (B1210297) ([C₂C₁im][OAc]) | Not specified | Not specified | Methanol, methyl acetate | [3][5] |

Note: The data presented is for analogous compounds and should be considered as an estimation of the thermal behavior of this compound.

Experimental Protocols for Thermogravimetric Analysis

The following section outlines a typical experimental protocol for conducting TGA on ionic liquids, based on methodologies reported in the literature.[6]

Materials and Instrumentation

-

Sample: this compound (ensure high purity and dry under vacuum prior to analysis).

-

Instrument: A thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA, METTLER-TOLEDO TGA 3+).[3][6]

-

Crucibles: Alumina (Al₂O₃) or platinum crucibles are commonly used.[6]

-

Purge Gas: High-purity nitrogen or air at a specified flow rate (e.g., 20-40 mL/min).

TGA Procedure (Dynamic Scan)

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into the TGA crucible.[6]

-

Instrument Setup:

-

Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset decomposition temperature (Tonset), the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different temperature ranges.

TGA Procedure (Isothermal Scan)

Isothermal TGA experiments are crucial for evaluating the long-term thermal stability of ionic liquids at specific operating temperatures.[7][8]

-

Sample Preparation: As per the dynamic scan.

-

Instrument Setup:

-

Rapidly heat the sample to the desired isothermal temperature.

-

Hold the sample at this temperature for an extended period (e.g., several hours).

-

-

Data Acquisition: Record the sample mass as a function of time.

-

Data Analysis: Determine the rate of mass loss at the isothermal temperature.

Experimental Workflow and Data Interpretation

The following diagram illustrates the typical workflow for the thermogravimetric analysis of an ionic liquid.

Synthesis of this compound

For researchers interested in preparing this ionic liquid, a common synthetic route involves the reaction of 1-methylimidazole with sulfuric acid.

Reaction Scheme:

1-Methylimidazole + H₂SO₄ → this compound

A typical procedure involves the dropwise addition of concentrated sulfuric acid to 1-methylimidazole under vigorous stirring in an ice bath.[9] The reaction mixture is then stirred for an extended period at room temperature, followed by washing with a suitable solvent (e.g., diethyl ether) and drying under vacuum.[9]

Conclusion

The thermogravimetric analysis of this compound and its analogs is essential for defining its operational limits in high-temperature applications. While direct TGA data for [HMIM]HSO₄ is limited, information from structurally similar ionic liquids, such as [EMIM]HSO₄, suggests a thermal stability of up to approximately 270°C. The experimental protocols and workflow provided in this guide offer a standardized approach for researchers to accurately assess the thermal properties of this and other ionic liquids. Careful control of experimental parameters and thorough data analysis are paramount for obtaining reliable and reproducible results.

References

- 1. cra.wallonie.be [cra.wallonie.be]

- 2. innospk.com [innospk.com]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. Synthesis of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate and Its Application in the Electrolysis of Aluminum [jproeng.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylimidazolium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazolium (B8483265) hydrogen sulfate (B86663), an ionic liquid, has garnered significant interest within the scientific community due to its potential applications as a catalyst and solvent in a variety of chemical processes. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and catalytic activity. While specific experimental data for 1-methylimidazolium hydrogen sulfate remains limited in publicly accessible literature, this document compiles available information and presents data for its close structural analogs, 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate and 1-butyl-3-methylimidazolium hydrogen sulfate, for comparative purposes.

Core Physicochemical Properties

The defining characteristics of an ionic liquid are its physical and chemical properties. These parameters are crucial for understanding its behavior in various applications.

General Properties

Basic identification and computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₄S | --INVALID-LINK--[1] |

| Molecular Weight | 180.18 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4] |

| CAS Number | 681281-87-8 | --INVALID-LINK--[2], --INVALID-LINK--[5], --INVALID-LINK--[6] |

| Appearance | Almost colorless crystals / Solid | --INVALID-LINK--[5], --INVALID-LINK--[2] |

Comparative Physicochemical Data

| Property | 1-Ethyl-3-methylimidazolium Hydrogen Sulfate | 1-Butyl-3-methylimidazolium Hydrogen Sulfate |

| Density | 1.442 g/cm³[7] | No specific data found |

| 1.36 g/cm³ at 28 °C[8] | ||

| Viscosity | 680 cP[7] | No specific data found |

| 1510 cP at 25 °C[8] | ||

| Conductivity | 2–3 mS/cm[7] | No specific data found |

| 0.50 mS/cm at 20 °C[8] | ||

| Melting Point | -23 °C[8] | No specific data found |

| Decomposition Temperature | 270 °C[7] | No specific data found |

Note: The significant difference in viscosity for 1-ethyl-3-methylimidazolium hydrogen sulfate reported by different sources may be due to variations in measurement conditions or purity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of 1-methylimidazole (B24206) with sulfuric acid.[9]

Materials:

-

1-methylimidazole

-

Concentrated sulfuric acid

-

Diethyl ether

-

Ice bath

Procedure:

-

In a round-bottom flask, place 1-methylimidazole.

-

While vigorously stirring the flask in an ice bath, add concentrated sulfuric acid dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 48 hours.

-

Wash the resulting product with diethyl ether (5 x 5 mL).

-

Dry the purified product under vacuum at 70 °C for 10 hours to yield this compound.[9]

Below is a workflow diagram for the synthesis of this compound.

References

- 1. This compound | C4H8N2O4S | CID 12000533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 681281-87-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 95% | 681281-87-8 | www.ottokemi.com [ottokemi.com]

- 7. innospk.com [innospk.com]

- 8. 1-Ethyl-3-methylimidazolium hydrogensulfate, >98% | IoLiTec [iolitec.de]

- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]

Navigating the Solubility Landscape of 1-Methylimidazolium Hydrogen Sulfate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-Methylimidazolium hydrogen sulfate (B86663) ([MIM][HSO₄]), a protic ionic liquid of significant interest in various chemical applications. While quantitative solubility data in common organic solvents remains largely uncharacterized in publicly accessible literature, this document provides valuable qualitative insights and a detailed experimental protocol for researchers to determine these parameters. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deeper understanding of this ionic liquid's behavior in various solvent systems.

Understanding the Solubility of 1-Methylimidazolium Hydrogen Sulfate: A Qualitative Assessment

The solubility of ionic liquids is a complex phenomenon governed by factors such as the nature of the cation and anion, the polarity of the solvent, and the temperature. The imidazolium (B1220033) cation in [MIM][HSO₄] contributes to its potential for hydrogen bonding, while the hydrogen sulfate anion also plays a significant role in its interactions with solvent molecules. It is anticipated that [MIM][HSO₄] would exhibit favorable solubility in polar protic and aprotic solvents.

Due to the absence of specific quantitative data, experimental determination remains the most reliable method to ascertain the precise solubility of [MIM][HSO₄] in any given organic solvent.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in a common organic solvent, based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or refractive index) or another suitable analytical instrument for quantification.

-

Centrifuge (optional)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase becomes constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the exact weight of the collected filtrate.

-

Dilute the filtrate to a known volume with the same organic solvent.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the ionic liquid in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the organic solvent, typically expressed in grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

This structured approach ensures the accurate and reproducible determination of the solubility of this compound, providing essential data for its effective application in research and development.

Unveiling the Brønsted Acidity of 1-Methylimidazolium Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the Brønsted acidity of the ionic liquid, 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO₄]). This versatile compound has garnered significant attention as a green and reusable acid catalyst in a multitude of organic transformations. This document provides a comprehensive overview of its acidic properties, supported by quantitative data, detailed experimental protocols, and visual representations of its catalytic action.

Introduction to Brønsted Acidity in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, possessing a unique combination of properties including low vapor pressure, high thermal stability, and tunable solvency. Brønsted acidic ionic liquids, such as 1-methylimidazolium hydrogen sulfate, incorporate a proton-donating moiety, rendering them effective catalysts for a wide range of acid-catalyzed reactions. The acidity of [HMIM][HSO₄] stems from the hydrogen sulfate anion (HSO₄⁻), which can donate a proton in chemical reactions.

Quantitative Analysis of Brønsted Acidity

For comparison, the table below summarizes the Hammett acidity function (H₀) for related imidazolium-based hydrogen sulfate ionic liquids and sulfuric acid.

| Compound/Mixture | H₀ Value | Reference Compound(s) |

| 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) in 10 mol% excess acid | ~1.5 - 1.7 | N,N-dimethylbutylammonium hydrogen sulfate ([DMBA][HSO₄])[1] |

| Sulfuric Acid (98 wt%) | -10.4 | Sulfuric Acid[2] |

| 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate ([bsmim][HSO₄]) | Qualitatively similar to H₂SO₄ | Sulfuric Acid[3] |

Note: The acidity of ionic liquids can be influenced by the presence of water and other impurities.

Experimental Protocols

Synthesis of this compound ([HMIM][HSO₄])

This protocol is adapted from the synthesis of 1-alkyl-3-methylimidazolium hydrogen sulfate.

Materials:

-

1-Methylimidazole (reagent grade)

-

Sulfuric acid (98%, reagent grade)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a pre-determined molar amount of 1-methylimidazole.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add an equimolar amount of concentrated sulfuric acid (98%) dropwise to the stirred 1-methylimidazole. Caution: This reaction is highly exothermic. Maintain the temperature below 10°C throughout the addition.

-

After the complete addition of sulfuric acid, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

The resulting viscous liquid is the ionic liquid, this compound.

-

To purify the product, wash the ionic liquid multiple times with anhydrous diethyl ether to remove any unreacted starting materials.

-

Decant the diethyl ether layer.

-

Dry the resulting ionic liquid under vacuum to remove any residual solvent.

Characterization: The structure and purity of the synthesized [HMIM][HSO₄] can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Determination of Hammett Acidity (H₀) by UV-Vis Spectroscopy

This protocol describes the general method for measuring the Hammett acidity of a Brønsted acidic ionic liquid.

Materials:

-

This compound ([HMIM][HSO₄])

-

4-Nitroaniline (B120555) (indicator, pKa = +0.99)

-

Spectrophotometric grade solvent (e.g., acetonitrile (B52724) or the ionic liquid itself if transparent in the measurement range)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Indicator Stock Solution: Prepare a stock solution of 4-nitroaniline of known concentration in the chosen solvent.

-

Preparation of Sample Solutions: Prepare a series of solutions with a constant concentration of the indicator and varying concentrations of the ionic liquid, [HMIM][HSO₄].

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample solution, including a reference solution of the indicator in the pure solvent. The absorbance maximum (λ_max) for 4-nitroaniline is typically around 380 nm.

-

Calculation of the Indicator Ratio: The ratio of the unprotonated form ([B]) to the protonated form ([BH⁺]) of the indicator is calculated from the absorbance values using the following equation:

[B]/[BH⁺] = (A - A_BH⁺) / (A_B - A)

where:

-

A is the measured absorbance of the indicator in the acidic solution.

-

A_B is the absorbance of the unprotonated indicator.

-

A_BH⁺ is the absorbance of the protonated indicator.

-

-

Calculation of H₀: The Hammett acidity function is then calculated using the Henderson-Hasselbalch-like equation:

H₀ = pKa + log([B]/[BH⁺])

Catalytic Activity and Mechanism

The Brønsted acidity of this compound makes it an effective catalyst for a variety of organic reactions, most notably Fischer esterification. The ionic liquid acts as a proton donor to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Fischer Esterification Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Fischer esterification of a carboxylic acid with an alcohol catalyzed by [HMIM][HSO₄].

Caption: Proposed catalytic cycle for Fischer esterification.

Experimental Workflow for a Catalyzed Reaction

The following diagram outlines a typical experimental workflow for conducting a reaction catalyzed by this compound.

Caption: General experimental workflow for catalysis.

Conclusion

This compound is a readily synthesized and effective Brønsted acidic ionic liquid. Its acidity, which can be quantified using the Hammett acidity function, is sufficient to catalyze a range of important organic transformations. The ability to recover and reuse this ionic liquid positions it as a valuable tool in the development of more sustainable chemical processes. This guide provides the foundational knowledge for researchers and professionals to explore and apply the catalytic potential of this compound in their work.

References

The Dawn of Designer Solvents: An In-depth Technical Guide to the Discovery and History of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

The field of ionic liquids (ILs) has witnessed an exponential rise in interest over the past few decades, with imidazolium-based ILs standing out as a cornerstone of this chemical revolution. Their tunable nature, offering a vast design space for specific applications, has cemented their role as "designer solvents" and functional materials in catalysis, electrochemistry, and pharmaceuticals. This technical guide delves into the core of their inception, tracing the historical milestones and key experimental discoveries that propelled imidazolium-based ionic liquids from laboratory curiosities to indispensable tools for modern science.

A New Class of Molten Salts: The Pioneering Work of Wilkes and Hussey

The story of modern imidazolium-based ionic liquids begins in the early 1980s. While the concept of ionic liquids (then often referred to as molten salts) was not new, the breakthrough came with the work of John S. Wilkes and Charles L. Hussey at the Frank J. Seiler Research Laboratory at the United States Air Force Academy. Their research on electrolytes for batteries led to the development of the first dialkylimidazolium chloroaluminate melts. A seminal 1982 paper by Wilkes, Levisky, Wilson, and Hussey introduced a new class of room-temperature ionic liquids that would become the foundation for countless future studies.[1]

These first-generation imidazolium (B1220033) ILs were based on the 1,3-dialkylimidazolium cation, most notably 1-ethyl-3-methylimidazolium (B1214524) ([EMIm]⁺), paired with a chloroaluminate anion (AlCl₄⁻ or Al₂Cl₇⁻). A key feature of these liquids was their ability to remain in a liquid state at or near room temperature, a significant departure from the high-temperature molten salts traditionally studied.

The composition of these chloroaluminate melts could be tuned to be acidic, basic, or neutral by varying the molar ratio of aluminum chloride (AlCl₃) to the imidazolium chloride salt. This tunability of Lewis acidity was a critical discovery, opening the door to their use as both solvents and catalysts for a variety of chemical reactions.

The Second Generation: A Leap Towards Stability

A significant limitation of the early chloroaluminate ionic liquids was their extreme sensitivity to moisture, which restricted their handling and application. A pivotal advancement came in 1992 when Wilkes and Zaworotko published their work on air and water-stable 1-ethyl-3-methylimidazolium-based ionic liquids.[2][3][4] This marked the dawn of the "second generation" of ionic liquids, which were far more practical for general laboratory use.

By replacing the hydrolytically sensitive chloroaluminate anion with anions such as tetrafluoroborate (B81430) (BF₄⁻) and acetate (B1210297) (CH₃COO⁻), they created ionic liquids that could be handled in ambient conditions without decomposition.[3][4] This breakthrough dramatically broadened the accessibility and applicability of imidazolium-based ILs, sparking a surge of research into their potential uses across various scientific disciplines.

Key Physicochemical Properties of Early Imidazolium-Based Ionic Liquids

The unique properties of these novel solvents were a major driver of the intense research interest. The following table summarizes some of the key physicochemical properties of the early, historically significant imidazolium-based ionic liquids.

| Ionic Liquid | Cation | Anion(s) | Molar Ratio (AlCl₃:[Im]Cl) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) |

| 1-Ethyl-3-methylimidazolium Chloroaluminate | 1-Ethyl-3-methylimidazolium | AlCl₄⁻, Al₂Cl₇⁻ | 0.8 to 2.0 | Varies with ratio | ~1.2 - 1.5 | ~15 - 40 | ~10 - 25 |

| 1-Ethyl-3-methylimidazolium Tetrafluoroborate | 1-Ethyl-3-methylimidazolium | BF₄⁻ | N/A | 15 | 1.28 | 34 | 13.6 |

| 1-Butyl-3-methylimidazolium Chloroaluminate | 1-Butyl-3-methylimidazolium | AlCl₄⁻, Al₂Cl₇⁻ | 0.8 to 2.0 | Varies with ratio | ~1.1 - 1.4 | ~30 - 100 | ~3 - 15 |

Note: The properties of chloroaluminate ionic liquids are highly dependent on the molar ratio of the components. The values presented are approximate ranges reported in early studies.

Experimental Protocols for Seminal Syntheses

To provide a practical understanding of the foundational work in this field, detailed experimental protocols for the synthesis of key early imidazolium-based ionic liquids are provided below.

Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIm]Cl)

This procedure is a crucial first step in the synthesis of many imidazolium-based ionic liquids.

Materials:

-

Chloroethane

-

Anhydrous diethyl ether

Procedure:

-

In a high-pressure reaction vessel, combine equimolar amounts of 1-methylimidazole and condensed chloroethane.

-

Seal the vessel and heat the mixture at 60-70°C for 24-48 hours. The reaction is typically performed without a solvent.

-

After cooling, a white solid product, 1-ethyl-3-methylimidazolium chloride, is formed.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/ethyl acetate, or by washing with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Synthesis of 1-Ethyl-3-methylimidazolium Chloroaluminate ([EMIm]AlCl₄)

This protocol describes the preparation of the first-generation, moisture-sensitive ionic liquids.

Materials:

-

1-Ethyl-3-methylimidazolium chloride ([EMIm]Cl), dried under vacuum

-

Anhydrous aluminum chloride (AlCl₃)

Procedure:

-

All manipulations must be carried out in an inert atmosphere (e.g., a glovebox) due to the hygroscopic nature of AlCl₃ and the resulting ionic liquid.

-

In a glass container, place a known amount of dried [EMIm]Cl.

-

Slowly and carefully add a molar equivalent of anhydrous AlCl₃ to the [EMIm]Cl with constant stirring. The reaction is highly exothermic.

-

The mixture will gradually form a clear, colorless to pale yellow liquid. The composition can be adjusted by varying the molar ratio of AlCl₃ to [EMIm]Cl. For a neutral melt, a 1:1 molar ratio is used. Acidic melts are prepared with a molar excess of AlCl₃, while basic melts have an excess of [EMIm]Cl.

-

The resulting ionic liquid is ready for use within the inert atmosphere.

Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIm]BF₄)

This procedure outlines the synthesis of a second-generation, air- and water-stable ionic liquid.

Materials:

-

1-Ethyl-3-methylimidazolium chloride ([EMIm]Cl)

-

Ammonium (B1175870) tetrafluoroborate (NH₄BF₄) or tetrafluoroboric acid (HBF₄)

-

Acetone or other suitable solvent

Procedure (Metathesis with NH₄BF₄):

-

Dissolve [EMIm]Cl in a suitable solvent such as acetone.

-

In a separate container, dissolve an equimolar amount of ammonium tetrafluoroborate in the same solvent.

-

Mix the two solutions. A white precipitate of ammonium chloride (NH₄Cl) will form.

-

Stir the reaction mixture for several hours at room temperature to ensure complete reaction.

-

Remove the NH₄Cl precipitate by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude [EMIm]BF₄.

-

The product can be further purified by washing with cold diethyl ether and drying under vacuum.

Visualizing the Historical and Synthetic Pathways

To better illustrate the key relationships and workflows in the discovery and synthesis of imidazolium-based ionic liquids, the following diagrams are provided.

The Ongoing Evolution

The discovery and development of imidazolium-based ionic liquids represent a paradigm shift in the field of chemistry. From their origins as moisture-sensitive molten salts to the vast array of stable, task-specific ionic liquids available today, their journey has been one of continuous innovation. The foundational work of pioneers like Wilkes, Hussey, and Zaworotko paved the way for the design of countless new ionic liquids with tailored properties, driving advancements in green chemistry, materials science, and drug development. Understanding this history and the fundamental synthetic methodologies is crucial for any researcher looking to harness the remarkable potential of these "designer solvents."

References

- 1. scilit.com [scilit.com]

- 2. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Wilkes, J.S. and Zaworotko, M.J. (1992) Air and Water Stable 1-Ethyl-3-Methylimidazolium Based Ionic Liquids. Journal of the Chemical Society, Chemical Communications, No. 13, 965-967. - References - Scientific Research Publishing [scirp.org]

A Preliminary Investigation of Acidic Ionic Liquids in Catalysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acidic ionic liquids (AILs) have emerged as a promising class of catalysts and solvents in a wide array of chemical transformations.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable acidity, position them as environmentally benign alternatives to conventional volatile organic solvents and corrosive mineral acids.[3][4] This technical guide provides a preliminary investigation into the synthesis, characterization, and catalytic applications of AILs, with a focus on their role in esterification, Friedel-Crafts reactions, and biomass conversion.

Classification and Synthesis of Acidic Ionic Liquids

AILs are broadly classified into two main categories: Brønsted acidic and Lewis acidic ionic liquids.[2][5]

-

Brønsted Acidic Ionic Liquids (BAILs): These ILs possess a proton-donating functionality. Their acidity can be attributed to an acidic cation, an acidic anion, or both.[2] A common strategy for synthesizing BAILs involves functionalizing the cation with an acidic group, such as a sulfonic acid (-SO₃H) or carboxylic acid (-COOH) moiety.[3][6] Alternatively, anions like hydrogen sulfate (B86663) ([HSO₄]⁻) or dihydrogen phosphate (B84403) ([H₂PO₄]⁻) can impart Brønsted acidity.[6][7] The combination of a functionalized cation and an acidic anion can lead to the formation of "dual acidic" ionic liquids.[7]

-

Lewis Acidic Ionic Liquids (LAILs): These ILs act as electron pair acceptors.[2] They are typically formed by the reaction of a halide-based ionic liquid with a Lewis acid, such as a metal halide (e.g., AlCl₃, FeCl₃).[8][9] Chloroaluminate ionic liquids are a well-studied class of LAILs, though their moisture sensitivity can be a drawback.[8][10] More recent developments include ionic liquids with strongly Lewis acidic cations, such as those based on borenium ions, and systems utilizing metal triflates.[9]

The synthesis of AILs often involves a multi-step process, which is depicted in the workflow below.

Caption: General synthesis and characterization workflow for acidic ionic liquids.

Experimental Protocols

Synthesis of a Brønsted Acidic Ionic Liquid: N-(3-propanesulfonic acid) tropine (B42219) ([Trps][OTs])

This protocol describes a two-step synthesis of a tropine-based functionalized acidic ionic liquid.[6]

Step 1: Synthesis of the Zwitterionic Intermediate (Trps)

-

Dissolve 0.055 mol of 1,3-propane sultone in 40 mL of ethyl acetate (B1210297).

-

Dissolve 0.05 mol of tropine in 50 mL of ethyl acetate.

-

Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling, filter the resulting white solid precipitate.

-

Wash the solid with ethyl acetate multiple times to remove any unreacted starting materials.

-

Dry the intermediate, N-(3-propanesulfonic acid) tropine salts (Trps), under vacuum.

Step 2: Anion Exchange to Form the Final Ionic Liquid

-

The specific protocol for anion exchange to form [Trps][OTs] (where OTs is p-toluenesulfonate) would typically involve reacting the zwitterionic intermediate with an equimolar amount of p-toluenesulfonic acid. The reaction is often carried out neat or in a suitable solvent, followed by removal of any byproducts and solvent to yield the final ionic liquid.

General Procedure for Esterification using Acidic Ionic Liquids

This procedure outlines a typical esterification reaction catalyzed by an AIL.[11]

-

Place the carboxylic acid (0.1 mol), the alcohol (0.1 mol), and the acidic ionic liquid (e.g., 15 mol%) into a 100 mL round-bottom flask.

-

Equip the flask with a magnetic stirrer and a reflux condenser.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C).

-

Stir the mixture vigorously under reflux for the specified reaction time (e.g., 30 minutes).

-

Upon completion, a biphasic system may form, with the ester product in the upper layer.[11]

-

Separate the product layer by decantation.

-

The ionic liquid in the lower layer can be recovered, treated (e.g., by removal of water), and reused for subsequent reactions.[8][11]

Catalytic Applications and Performance Data

AILs have demonstrated significant catalytic activity in various organic reactions. The following tables summarize representative data for esterification and Friedel-Crafts reactions.

Esterification Reactions

Esterification is a cornerstone reaction in organic synthesis, and AILs have proven to be effective catalysts, often acting as both the catalyst and the solvent.[11][12]

| Catalyst | Reactants | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |

| [PSPy][HSO₄] | Benzoic acid, Methanol | - | - | High Yield | [8] |

| Triethylammonium-based IL | Hexanoic acid, Ethanol | 90 | 0.5 | High Yield | [11] |

| [Trps][OTs] | Salicylic acid, Acetic anhydride | - | - | 88.7% Yield | [6] |

| [Bmim][HSO₄] | Lignin, Maleic anhydride | 75 | 4 | 30-52% Esterification | [13] |

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are fundamental C-C bond-forming reactions. Lewis acidic ionic liquids, in particular, have been extensively studied as catalysts for these transformations.[10][14][15]

| Catalyst | Reaction Type | Substrates | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Thionyl cation/chloroaluminate ILs | Alkylation | Benzene (B151609), 1-dodecene | - | - | >99% Conversion | [14] |

| [emim]Cl–AlCl₃ | Acylation | Activated/deactivated aromatics | Ambient | Short | High Yield | |

| Cu(OTf)₂ in [bmim][BF₄] | Acylation | Anisole, Benzoyl chloride | - | 1 | Quantitative Conversion |

Catalytic Mechanisms and Workflows

The catalytic activity of AILs stems from their ability to activate substrates. In Brønsted acid catalysis, the proton from the AIL protonates a reactant, increasing its electrophilicity. In Lewis acid catalysis, the Lewis acidic center coordinates to a heteroatom, withdrawing electron density and activating the substrate.[16]

Caption: A simplified catalytic cycle for Brønsted AIL-catalyzed esterification.

A key advantage of using ionic liquids as catalysts is their potential for recyclability, which is a cornerstone of green chemistry.[17][18] The low volatility and often immiscibility with organic products allow for straightforward separation and reuse.

Caption: A general workflow for the recycling of ionic liquid catalysts.

Applications in Biomass Conversion

The conversion of lignocellulosic biomass into valuable platform chemicals and biofuels is a critical area of research for a sustainable future.[5][19] Acidic ionic liquids are particularly well-suited for this purpose as they can act as both solvents for dissolving biomass components like cellulose (B213188) and as catalysts for their subsequent hydrolysis and conversion.[19][20] For instance, Brønsted acidic ILs can effectively catalyze the dehydration of sugars to produce furans and the hydrolysis of cellulose to fermentable sugars.[19][21]

Conclusion

Acidic ionic liquids represent a versatile and promising class of catalysts with significant potential to advance green and sustainable chemistry. Their tunable properties allow for the design of task-specific catalysts for a wide range of organic transformations. While challenges such as cost and, in some cases, moisture sensitivity remain, ongoing research continues to expand their applicability and address these limitations. The ability to act as both solvent and catalyst, coupled with their high recyclability, makes AILs a compelling area of investigation for researchers, scientists, and drug development professionals seeking to develop more efficient and environmentally responsible chemical processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. bombaytechnologist.in [bombaytechnologist.in]

- 5. Integrating ionic liquids and catalytic processes for enhanced biomass conversion technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. swadzba-kwasny-lab.org [swadzba-kwasny-lab.org]

- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 11. researchinschools.org [researchinschools.org]

- 12. ajast.net [ajast.net]

- 13. Frontiers | Acidic Ionic Liquid as Both Solvent and Catalyst for Fast Chemical Esterification of Industrial Lignins: Performances and Regioselectivity [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 17. Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts [scielo.org.za]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis [mdpi.com]

- 21. [PDF] Integrating ionic liquids and catalytic processes for enhanced biomass conversion technologies | Semantic Scholar [semanticscholar.org]

CAS number and molecular structure of 1-Methylimidazolium hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazolium (B8483265) hydrogen sulfate (B86663), an ionic liquid, has garnered significant attention in the scientific community for its versatile applications as a catalyst and a green solvent in a variety of chemical processes. Its unique properties, including low vapor pressure, high thermal stability, and tunable acidity, make it a compelling alternative to traditional volatile organic solvents. This technical guide provides an in-depth overview of 1-Methylimidazolium hydrogen sulfate, focusing on its chemical identity, molecular structure, physicochemical properties, synthesis, and key applications relevant to chemical research and drug development.

Core Data

Chemical Identity and Molecular Structure

The fundamental details of this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 681281-87-8 | [1][2][3][4] |

| Molecular Formula | C₄H₆N₂ · H₂SO₄ | [1][2][4] |

| Molecular Weight | 180.18 g/mol | [1][2] |

| IUPAC Name | 1-methylimidazole (B24206);sulfuric acid | [5] |

| SMILES | CN1C=CN=C1.OS(=O)(=O)O | [3][5] |

| InChI Key | TVEOIQKGZSIMNG-UHFFFAOYSA-N | [3][5] |

Molecular Structure:

The molecule consists of a 1-methylimidazolium cation ([C₄H₆N₂]⁺) and a hydrogen sulfate anion (HSO₄⁻). The positive charge is delocalized over the imidazole (B134444) ring, and the anion provides the Brønsted acidity.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the table below, offering a comparative overview of its characteristics.

| Property | Value | Reference |

| Physical Form | Solid | [3] |

| Impurities | ≤1% water | [3][4] |

| Anion Traces (Chloride) | ≤20 mg/kg | [3] |

| Decomposition Temperature | 270 °C | [6] |

| Glass Transition Temperature (Tg) | -70.1 °C | [6] |

| Conductivity | 2–3 mS/cm | [6] |

| Density | 1.442 g/cm³ | [6] |

| Viscosity | 680 cP | [6] |

Experimental Protocols

Synthesis of this compound

A straightforward and common method for the synthesis of this compound involves the direct reaction of 1-methylimidazole with sulfuric acid.

Materials:

-

1-methylimidazole

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Ice bath

Procedure:

-

In a round-bottom flask, place 1-methylimidazole.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the stirred 1-methylimidazole.

-

After the addition is complete, allow the mixture to warm to room temperature.

-

Continue stirring the reaction mixture for 48 hours.

-

After the reaction, wash the resulting product with diethyl ether (5 x 5 mL) to remove any unreacted starting materials.

-

Dry the purified product under vacuum at 70 °C for 10 hours to yield this compound.

Applications in Organic Synthesis and Catalysis

This compound has demonstrated significant utility as a recyclable Brønsted acidic catalyst in a variety of organic transformations. Its acidic nature, coupled with its properties as an ionic liquid, facilitates high yields and clean reaction profiles.

Catalytic Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This compound, in conjunction with chlorotrimethylsilane, serves as an effective catalytic system for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are heterocyclic compounds with a wide range of biological activities.[1]

General Reaction Scheme: An aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) are condensed in the presence of the catalytic system.

Synthesis of Spiro[indoline-3′,2-quinazoline]2′,4(3H)-dione Derivatives

This ionic liquid can be utilized as a reusable catalyst for the environmentally friendly synthesis of spiro[indoline-3′,2-quinazoline]2′,4(3H)-dione derivatives.[1] These compounds are of interest in medicinal chemistry due to their potential therapeutic properties.

Preparation of 2,5-dimethyl-N-substituted Pyrroles

This compound catalyzes the synthesis of biologically important 2,5-dimethyl-N-substituted pyrroles.[1]

Esterification Reactions

The ionic liquid has been employed as a catalyst for esterification reactions, demonstrating high yields. For the synthesis of isoamyl acetate, the catalyst could be recycled and reused for at least four cycles with minimal loss of activity.[7]

Quantitative Data for Esterification Reactions: [7]

| Alcohol | Yield with [bsmim][HSO₄] (%) | Yield with H₂SO₄ (%) |

| Ethanol | 93.5 (average) | 73 (average) |

| Isoamyl alcohol | 93.5 (average) | 73 (average) |

| Octanol | 51 (average) | 35 (average) |

Note: The data presented is for a related task-specific ionic liquid, 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate ([bsmim][HSO₄]), which highlights the catalytic potential of imidazolium (B1220033) hydrogen sulfate-based ionic liquids.

Applications in Biomass Conversion

The conversion of lignocellulosic biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. This compound has shown promise in this area.

Production of 5-Hydroxymethylfurfural (B1680220) (5-HMF)

This ionic liquid can be used for the direct conversion of Japanese cedar into 5-hydroxymethylfurfural (5-HMF), a key platform chemical. A maximum yield of approximately 9 wt% was achieved after 15 minutes of treatment at 160 °C.[8]

Potential Applications in Drug Delivery

While direct applications of this compound in drug formulations are still emerging, related research points to its potential in this field.

Fabrication of Lignin-Based Spherical Particles

A study on a related imidazolium hydrogen sulfate, 1-(propoxymethyl)-1H-imidazolium hydrogen sulfate, demonstrated its use in the fabrication of lignin-based spherical particles.[9][10] These particles exhibited antibacterial properties, suggesting potential applications in drug delivery systems for antimicrobial agents. The particles were synthesized using a soft-templating method with varying weight ratios of lignin (B12514952) to the ionic liquid.[10]

Experimental Workflows and Diagrams

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Catalytic Application in Organic Synthesis

Caption: General workflow for a catalytic reaction using this compound.

Safety Information

This compound is classified as a corrosive substance and requires careful handling.

-

Hazard Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile ionic liquid with significant potential in various fields of chemical research. Its role as a green and recyclable catalyst in organic synthesis is well-established, with applications in the formation of biologically relevant molecular scaffolds. While its direct application in drug formulation and delivery is an area requiring further exploration, preliminary studies on related ionic liquids suggest promising avenues for future research, particularly in the development of novel drug carriers. The detailed information and protocols provided in this guide aim to support researchers and professionals in leveraging the unique properties of this ionic liquid for their scientific endeavors.

References

- 1. This compound 95 681281-87-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 1-甲基咪唑鎓硫酸氢盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 95% | 681281-87-8 | www.ottokemi.com [ottokemi.com]

- 5. This compound | C4H8N2O4S | CID 12000533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Practical Utility of Imidazolium Hydrogen Sulfate Ionic Liquid in Fabrication of Lignin-Based Spheres: Structure Characteristic and Antibacterial Activity [frontiersin.org]

- 10. The Practical Utility of Imidazolium Hydrogen Sulfate Ionic Liquid in Fabrication of Lignin-Based Spheres: Structure Characteristic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylimidazolium Hydrogen Sulfate: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental protocols for 1-Methylimidazolium hydrogen sulfate (B86663) (CAS No. 681281-87-8). This Brønsted acidic ionic liquid is increasingly utilized as a catalyst and solvent in organic synthesis.[1][2][3] A thorough understanding of its properties and potential hazards is crucial for its safe and effective use in research and development.

Chemical and Physical Properties

1-Methylimidazolium hydrogen sulfate is a solid at room temperature with a molecular weight of 180.18 g/mol .[3] Key physical and chemical properties are summarized in the table below. It is important to note that some properties may vary depending on the purity and the specific isomer.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₄S | PubChem[4] |

| Molecular Weight | 180.18 g/mol | Otto-Kemi[3] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Purity | ≥95% | Otto-Kemi[3] |

| Impurities | ≤1% water | Sigma-Aldrich[1] |

| Anion Traces | Chloride (Cl⁻): ≤20 mg/kg | Sigma-Aldrich[1] |

| Flash Point | > 280 °C (>536.0 °F) | Sigma-Aldrich[5] |

Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5][6] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[3][4][5][6] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[6] |

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. However, studies on other methylimidazolium-based ionic liquids suggest that toxicity can vary with the alkyl chain length and the anion. Some methylimidazolium ionic liquids have been shown to be acutely toxic orally and dermally.[4] Given its corrosive nature, inhalation of dust or contact with skin and eyes should be strictly avoided.

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and using appropriate PPE is illustrated below.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[7] It is hygroscopic and should be stored under an inert gas.[6] It is classified under Storage Class 8A: Combustible, corrosive hazardous materials.[5][6]

Incompatibilities

To prevent hazardous reactions, avoid contact with strong oxidizing agents. A logical diagram of incompatibility risks is provided below.

Experimental Protocols

This compound is primarily used as a catalyst in various organic reactions. Below are detailed methodologies for its synthesis and a representative catalytic application.

Synthesis of this compound

Objective: To synthesize this compound from 1-methylimidazole (B24206) and sulfuric acid.[8]

Materials:

-

1-methylimidazole

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Ice bath

-

Round-bottom flask with magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 2 ml (25.1 mmol) of 1-methylimidazole.[8]

-

While vigorously stirring, slowly add 1.34 ml (25.1 mmol) of concentrated sulfuric acid dropwise to the 1-methylimidazole.[8]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 48 hours.[8]

-

Wash the resulting product by adding 5 ml of diethyl ether, stirring, and then decanting the ether. Repeat this washing step four more times.[8]

-

Dry the final product, a viscous oil that may solidify upon standing, under vacuum at 70 °C for 10 hours.[8]

Catalytic Application: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

Objective: To utilize this compound as a reusable catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

This compound

-

Ethanol

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of this compound (e.g., 10 mol%).

-

Add a minimal amount of a suitable solvent, such as ethanol, or perform the reaction under solvent-free conditions.

-

Heat the mixture to reflux with stirring for the required reaction time (typically monitored by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

-

The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and reused for subsequent reactions.

First Aid Measures

In case of exposure, immediate action is critical.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

After Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow the product to enter drains.[6]

This guide is intended to provide comprehensive safety and handling information for this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

- 1. 1-甲基咪唑鎓硫酸氢盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound, 95% | 681281-87-8 | www.ottokemi.com [ottokemi.com]

- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. innospk.com [innospk.com]

- 7. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalyti… [ouci.dntb.gov.ua]

- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 9. mdpi.com [mdpi.com]

- 10. Study on the Physicochemical Properties of the Mixture of Water and 1-butyl-3-methylimidazolium Hydrogen Sulfate Salt Ionic Liquids | Scientific.Net [scientific.net]

- 11. pubs.rsc.org [pubs.rsc.org]

Theoretical Insights into the Ionic Structure of 1-Methylimidazolium Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the ionic structure of 1-Methylimidazolium (B8483265) hydrogen sulfate (B86663) ([MIM][HSO₄]). Drawing upon computational studies of its constituent ions and analogous ionic liquid systems, this document elucidates the key structural features, intermolecular interactions, and vibrational properties that govern the behavior of this protic ionic liquid.

Core Ionic Structure and Intermolecular Interactions

The fundamental structure of 1-Methylimidazolium hydrogen sulfate is defined by the electrostatic and hydrogen bonding interactions between the 1-methylimidazolium cation ([MIM]⁺) and the hydrogen sulfate anion ([HSO₄]⁻). Computational chemistry, primarily through Density Functional Theory (DFT), provides detailed insights into the optimized geometries of these ions and their most stable ion pair configurations.

Optimized Geometry of Constituent Ions

Theoretical calculations reveal the equilibrium geometries of the individual ions, providing a foundation for understanding their interaction.

1-Methylimidazolium Cation ([MIM]⁺): The [MIM]⁺ cation possesses a planar imidazolium (B1220033) ring. The attached methyl groups introduce some conformational flexibility, though the ring itself remains rigid. Key structural parameters, derived from DFT calculations on similar 1-alkyl-3-methylimidazolium cations, are summarized below.

Table 1: Calculated Structural Parameters of the 1-Methylimidazolium Cation.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.33 Å |

| N1-C5 | ~1.39 Å | |

| C4-C5 | ~1.36 Å | |

| C2-H2 | ~1.08 Å | |

| Bond Angle | N1-C2-N3 | ~108.5° |

| C2-N3-C4 | ~108.8° |

| | H-C-H (methyl) | ~109.5° |

Hydrogen Sulfate Anion ([HSO₄]⁻): The [HSO₄]⁻ anion adopts a tetrahedral geometry around the central sulfur atom, with one S-OH bond and three S=O bonds. The presence of the hydroxyl group leads to a slight distortion from perfect tetrahedral symmetry.

Table 2: Calculated Structural Parameters of the Hydrogen Sulfate Anion.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | S-OH | ~1.58 Å |

| S=O | ~1.45 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | O-S-O | ~109.5° (avg.) |

| | S-O-H | ~108.5° |

Dominant Interionic Interactions: Hydrogen Bonding

The primary interaction governing the structure of the [MIM][HSO₄] ion pair is the hydrogen bond formed between the acidic protons of the imidazolium cation and the oxygen atoms of the hydrogen sulfate anion. The most acidic proton on the [MIM]⁺ cation is the one attached to the C2 carbon of the imidazolium ring. This proton acts as the primary hydrogen bond donor.

The interaction energy of this hydrogen bond is significant, leading to a well-defined and stable ion pair configuration. The strength of this interaction influences many of the physicochemical properties of the ionic liquid, including its melting point, viscosity, and thermal stability.

Figure 1: Dominant hydrogen bonding interaction in the [MIM][HSO₄] ion pair.

Theoretical Vibrational Spectroscopy

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for probing the ionic structure and interactions in ionic liquids. DFT calculations can predict the vibrational frequencies of the individual ions and the ion pair, allowing for the assignment of experimentally observed spectral features.

Vibrational Modes of the Constituent Ions

The calculated vibrational frequencies for the [MIM]⁺ cation and the [HSO₄]⁻ anion provide a baseline for understanding the vibrational spectrum of the ionic liquid.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the 1-Methylimidazolium Cation.

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (ring) | 3100 - 3200 |

| C-H stretch (methyl) | 2950 - 3050 |

| Imidazolium ring stretch | 1500 - 1600 |

| C-H in-plane bend | 1100 - 1200 |

| Ring out-of-plane bend | 700 - 850 |

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Hydrogen Sulfate Anion.

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|